molecular formula C9H9N3O3 B13027460 Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13027460
M. Wt: 207.19 g/mol
InChI Key: BRKSKQUXMCHWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of appropriate precursors. For instance, 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be used as a starting material . The reaction conditions often include the use of deep eutectic solvents (DES), which provide a benign environment, high yield, and simple work-up procedures .

Industrial Production Methods

Industrial production methods for these compounds are designed to be scalable and environmentally friendly. The use of DES and other green chemistry approaches ensures that the synthesis is both efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-5-3-7(13)11-8-6(9(14)15-2)4-10-12(5)8/h3-4H,1-2H3,(H,11,13)

InChI Key

BRKSKQUXMCHWJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C=NN12)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.